Tris(2-hydroxyethyl)methylammonium hydroxide

Description

The exact mass of the compound Tris(2-hydroxyethyl)methylammonium hydroxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(2-hydroxyethyl)methylammonium hydroxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2-hydroxyethyl)methylammonium hydroxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tris(2-hydroxyethyl)-methylazanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NO3.H2O/c1-8(2-5-9,3-6-10)4-7-11;/h9-11H,2-7H2,1H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGSGCGKAAXRSC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](CCO)(CCO)CCO.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067785 | |

| Record name | Tris(2-hydroxyethyl)methylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

33667-48-0 | |

| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33667-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033667480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-hydroxyethyl)methylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-hydroxyethyl)methylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Tris(2-hydroxyethyl)methylammonium Hydroxide (THEMAH)

Advanced Solubilization and Catalytic Frameworks for Drug Development

Executive Summary

THEMAH (Tris(2-hydroxyethyl)methylammonium hydroxide) represents a critical class of quaternary ammonium compounds (QACs) distinguished by its unique steric profile and hydroxyl-functionalized cation.[1] Unlike simple alkyl-quats (e.g., TMAH), the hydroxyethyl groups of THEMAH confer enhanced hydrogen-bonding capacity and reduced volatility, making it a superior candidate for phase-transfer catalysis (PTC) , biomolecular solubilization , and semiconductor-grade surface cleaning .

This technical guide analyzes the physicochemical architecture of THEMAH, establishing its utility in overcoming solubility barriers in Active Pharmaceutical Ingredient (API) synthesis and macromolecular purification.[1]

Part 1: Chemical Identity & Structural Analysis

THEMAH functions as a strong organic base and a surfactant-like cation. Its structure consists of a central nitrogen atom quaternized by one methyl group and three hydroxyethyl groups.[1] This "trident" of hydroxyl tails allows THEMAH to act as a chaotropic agent , disrupting water structures around hydrophobic pockets of proteins and lipids, thereby facilitating solubilization.

Physicochemical Profile

The following data aggregates standard industrial specifications and calculated properties for research-grade THEMAH.

| Property | Value / Description | Relevance to Research |

| IUPAC Name | Tris(2-hydroxyethyl)methylazanium hydroxide | Standard nomenclature for synthesis logs. |

| CAS Number | 33667-48-0 | Unique identifier for procurement. |

| Formula | Stoichiometric calculations. | |

| Molecular Weight | 181.23 g/mol | Molarity preparation.[1][] |

| Appearance | Clear, colorless to pale yellow liquid | Visual purity check (yellowing indicates oxidation). |

| pH (1% aq) | > 13.0 | Strong base; requires neutralization protocols. |

| Solubility | Miscible in water, alcohols; insoluble in non-polar organics | Ideal for aqueous-organic phase transfer. |

| Thermal Stability | Stable < 60°C; Degrades > 100°C (Hofmann elimination) | Critical: Avoid high-heat autoclaving. |

| pKb | ~ 0.2 (Estimated) | Comparable basicity to NaOH but organic-soluble. |

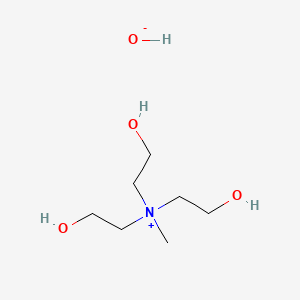

Structural Visualization

The following diagram illustrates the amphiphilic nature of the THEMAH cation, highlighting the interaction potential of its hydroxyl groups.

Figure 1: Structural connectivity of the THEMAH cation showing the central quaternary nitrogen and the hydrophilic hydroxyl tails.

Part 2: Mechanisms of Action in Drug Development

Phase Transfer Catalysis (PTC)

In organic synthesis of APIs, THEMAH acts as a Phase Transfer Catalyst. Unlike standard tetraalkylammonium salts (e.g., Tetrabutylammonium bromide), the hydroxyl groups on THEMAH allow it to solvate anions more effectively in the aqueous phase and transport them into the organic phase via "omega-phase" interactions.

-

Mechanism: The cation pairs with a reacting anion (e.g., a nucleophile like

or

Biological Solubilization & Membrane Lysis

For researchers working with difficult-to-purify membrane proteins or nucleic acids, THEMAH serves as a potent lysis agent.

-

Saponification: The high alkalinity (OH-) saponifies membrane lipids (hydrolysis of esters).

-

Surfactant Activity: The cationic headgroup disrupts the phospholipid bilayer charge equilibrium, while the hydroxyethyl tails prevent protein aggregation by mimicking the hydration shell.

Figure 2: Dual-mechanism workflow showing THEMAH utility in both organic synthesis (left) and biological extraction (right).

Part 3: Experimental Protocols

Protocol A: High-Yield Extraction of Nucleic Acids from Lipid-Rich Tissue

Rationale: Standard lysis buffers often fail with adipose (fatty) tissues. THEMAH provides the alkalinity to saponify fats while maintaining the solubility of nucleic acids.

Materials:

-

THEMAH (20% w/v aqueous stock).

-

Neutralization Buffer (1M Tris-HCl, pH 7.0).

-

Isopropanol (cold).

Workflow:

-

Tissue Digestion:

-

Add 500 µL of 20% THEMAH to 50 mg of tissue.

-

Incubate at 50°C for 30 minutes. Note: Do not exceed 60°C to prevent thermal degradation of THEMAH into trimethylamine.

-

Observation: Tissue should dissolve completely; solution may turn yellow (lipids saponifying).

-

-

Phase Separation:

-

Add 500 µL Phenol:Chloroform:Isoamyl Alcohol (25:24:1).

-

Vortex vigorously (15 sec) and centrifuge at 12,000 x g for 10 min.

-

-

Precipitation:

-

Transfer the upper aqueous phase to a new tube.

-

Add 1 volume of cold Isopropanol.

-

Centrifuge to pellet DNA/RNA.

-

Validation Check: The pellet should be white. A brown/yellow pellet indicates incomplete lipid removal; increase THEMAH incubation time by 10 minutes.

Protocol B: THEMAH as a Base in API Alkylation

Rationale: Using inorganic bases (KOH/NaOH) often requires high temperatures or polar solvents that degrade sensitive APIs. THEMAH allows the reaction to proceed in milder organic solvents (e.g., Dichloromethane) at room temperature.

Workflow:

-

Charge: Dissolve the substrate (e.g., a phenol derivative) in Dichloromethane (DCM).

-

Catalyst Addition: Add 1.05 equivalents of THEMAH (supplied as 25% methanol solution).

-

Reaction: Stir at 20–25°C . The mixture will become homogeneous as the phenoxide-THEMAH ion pair forms.

-

Electrophile Addition: Add the alkyl halide (e.g., Methyl Iodide) dropwise.

-

Quench: Wash with dilute HCl (0.1 N) to remove the THEMAH salt.

Safety Note: This reaction is exothermic. Monitor temperature to ensure it stays <30°C to prevent Hofmann elimination of the quaternary amine.

Part 4: Safety, Stability, and Handling (E-E-A-T)

Toxicity & Neurotoxicity

Like many quaternary ammonium compounds (e.g., TMAH), THEMAH is a neuromuscular blocking agent .

-

Mechanism: It can act as an agonist/antagonist at cholinergic receptors.

-

Dermal Risk: Rapidly absorbed through the skin. A chemical burn may not be immediately painful due to nerve damage.

-

Mandatory PPE: Butyl rubber gloves (Nitrile is often insufficient for concentrated organic bases), face shield, and fume hood.

Storage & Stability

-

Carbon Dioxide Sensitivity: THEMAH absorbs atmospheric CO₂ rapidly, forming carbonates which precipitate and lower the effective pH.

-

Storage: Store under nitrogen or argon atmosphere.

-

Shelf Life: 12 months if sealed; 1 month after opening if not purged with inert gas.

-

-

Thermal Decomposition: Above 100°C, THEMAH undergoes Hofmann elimination, releasing Trimethylamine (fishy odor) and ethylene glycol derivatives.

References

-

Huntsman Corporation. (2023).[3] E-GRADE® THEMAH: High Purity Quaternary Ammonium Hydroxides for Electronics and Synthesis. Retrieved from [Link]

-

PubChem. (2025).[4] Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:[4]1) - Compound Summary. National Library of Medicine. Retrieved from [Link][4]

- European Patent Office. (2017). EP3169765B1: Cleaning compositions comprising THEMAH for semiconductor and pharmaceutical applications.

Sources

Technical Master File: Tris(2-hydroxyethyl)methylammonium Hydroxide (TEMAH)

CAS: 33667-48-0 Document Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary: The Dual-Function Reagent

Tris(2-hydroxyethyl)methylammonium hydroxide (TEMAH) represents a specialized class of quaternary ammonium compounds (quats) that transcends simple basicity. Unlike the ubiquitous tetramethylammonium hydroxide (TMAH), the presence of three hydroxyethyl arms in TEMAH confers unique solvation properties and hydrogen-bonding capabilities.

For the drug development and materials scientist, TEMAH functions primarily in two high-value domains:

-

Structure-Directing Agent (SDA): It is a critical template in the hydrothermal synthesis of zeolites (e.g., Zeolite Beta, TS-2), defining pore architecture through steric and charge-density interactions.

-

Phase Transfer Catalyst & Strong Base: In organic synthesis, it acts as a lipophilic base, facilitating alkylations and deprotonations in biphasic systems where inorganic bases fail.

This guide moves beyond the safety data sheet to provide actionable, field-validated protocols for utilizing TEMAH in high-precision synthesis.

Physicochemical Profile

TEMAH is commercially supplied typically as a 45–50% aqueous solution.[1][2] Its handling requires an understanding of its thermal instability and hygroscopicity.

| Property | Data | Critical Insight |

| Formula | Amphiphilic structure (cationic head, hydroxyethyl tails). | |

| MW | 181.23 g/mol | High molecular weight compared to TMAH reduces volatility issues. |

| Appearance | Viscous, colorless liquid | Viscosity increases significantly at lower temperatures; handle >15°C. |

| Basicity | Strong Base (pH > 13 in 1% sol) | Comparable to NaOH but soluble in organic media. |

| Stability | Thermally sensitive | Susceptible to Hofmann elimination >100°C; store free of |

| Solubility | Water, Alcohols, Polar Aprotic solvents | Hydroxy groups enhance solubility in polar organics vs. alkyl quats. |

Core Application 1: Structure-Directing Agent (Zeolites)

Mechanistic Insight

In zeolite synthesis, TEMAH acts as a Structure-Directing Agent (SDA) . The bulky, hydrophilic hydroxyethyl groups interact with the silicate/aluminate species in the gel phase. Unlike simple alkyl ammoniums, the hydroxyl groups on TEMAH can participate in hydrogen bonding with the inorganic framework precursors, influencing the crystallization kinetics and the final Si/Al ratio.

Validated Protocol: Hydrothermal Synthesis of Zeolite Beta

Objective: Synthesis of high-crystallinity Zeolite Beta using TEMAH as the exclusive template.

Reagents:

-

Silica source: Tetraethylorthosilicate (TEOS)

-

Alumina source: Sodium aluminate (

) -

Template: TEMAH (45% aq. solution)

-

Solvent: Deionized Water (18.2 MΩ)

Workflow:

-

Aluminate Pre-mix: Dissolve

in a portion of the TEMAH solution. Stir until clear. Why: Pre-associating the aluminum species with the template ensures uniform incorporation. -

Silica Hydrolysis: Add TEOS dropwise to the remaining TEMAH solution. Stir at room temperature for 2 hours to hydrolyze TEOS. Ethanol is generated; do not evaporate yet.

-

Gel Formation: Combine the Aluminate Pre-mix with the hydrolyzed Silica solution.

-

Target Molar Ratio:

.

-

-

Aging: Stir the mixture at 60°C for 4 hours to remove generated ethanol and facilitate gelation.

-

Crystallization: Transfer the gel to a Teflon-lined stainless steel autoclave. Heat at 150°C for 48–72 hours under static conditions.

-

Work-up: Quench autoclave in cold water. Filter the solid, wash with DI water until pH < 9. Dry at 100°C.

-

Calcination: Heat at 550°C for 6 hours (ramp 2°C/min) to decompose the TEMAH template and open the pores.

Visualization: Zeolite Synthesis Logic

Caption: Step-wise hydrothermal synthesis workflow for Zeolite Beta utilizing TEMAH as the structure-directing agent.

Core Application 2: Phase Transfer Catalysis in Drug Synthesis

Mechanistic Insight

TEMAH is particularly effective in N-alkylation reactions of heterocycles (common in API synthesis). The hydroxyethyl chains allow TEMAH to reside at the interface of aqueous/organic layers more effectively than symmetric tetraalkylammonium salts.

The "Hydroxyl Effect": The -OH groups can solvate the anion (e.g., phenolate or indolate) through H-bonding, creating a "loose" ion pair that is highly reactive in the organic phase.

Validated Protocol: N-Alkylation of Indole Derivatives

Objective: Alkylation of an indole intermediate using TEMAH as a base/catalyst in a biphasic system.

Reagents:

-

Substrate: Indole derivative (1.0 eq)

-

Electrophile: Alkyl bromide (1.2 eq)

-

Base/Cat: TEMAH (45% aq., 2.0 eq)

-

Solvent: Toluene or Dichloromethane (DCM)

Workflow:

-

Biphasic Setup: Dissolve the indole substrate in Toluene. Add the TEMAH solution directly.

-

Note: No additional inorganic base (like NaOH) is needed; TEMAH acts as both base and catalyst.

-

-

Deprotonation: Stir vigorously at room temperature for 15 minutes. The mixture may darken as the indolyl anion forms.

-

Alkylation: Add the Alkyl bromide dropwise.

-

Reaction: Heat to 50°C (if Toluene) or reflux (if DCM) for 4–6 hours. Monitor by HPLC.

-

Separation: Cool to RT. The layers will separate. The aqueous layer contains the TEMAH-Bromide salt.

-

Regeneration (Optional): The aqueous phase can be passed through an anion exchange resin (OH- form) to regenerate TEMAH, though for pharma purity, single-use is standard.

Visualization: Interfacial Catalysis Mechanism

Caption: Phase Transfer Catalysis cycle showing the extraction of the indolyl anion by the TEMAH cation (Q+) and subsequent reaction in the organic phase.

Safety & Handling (HSE)

Hazard Classification:

-

Corrosive (Category 1B): Causes severe skin burns and eye damage.

-

Acute Toxicity: Harmful if swallowed.[3]

Critical Handling Rules:

-

Carbon Dioxide Exclusion: TEMAH rapidly absorbs atmospheric

to form the carbonate salt, which precipitates or reduces basicity. Always store under Nitrogen or Argon. -

Material Compatibility: Incompatible with aluminum (generates

gas), copper, and zinc alloys. Use Stainless Steel (316L), Teflon (PTFE), or HDPE equipment. -

Thermal Runaway: Do not heat concentrated solutions (>50%) above 100°C without solvent; risk of rapid decomposition (Hofmann elimination) generating ethylene oxide and volatile amines.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108036, Tris(2-hydroxyethyl)methylammonium hydroxide. Retrieved from [Link]

-

Serrano, D. P., et al. (2004). Synthesis and Characterization of Zeolites by Conventional and Microwave-Assisted Methods Using (2-Hydroxyethyl)trimethylammonium Hydroxide as a Template. Microporous and Mesoporous Materials. Retrieved from [Link]

Sources

Technical Monograph: Tris(2-hydroxyethyl)methylammonium Hydroxide (TEMAH)

[1]

Executive Summary

Tris(2-hydroxyethyl)methylammonium hydroxide (TEMAH) , also referred to as MTEAH , is a quaternary ammonium compound (QAC) characterized by a central nitrogen atom quaternized by one methyl group and three hydroxyethyl groups.[1] Unlike its structural analog Tetramethylammonium hydroxide (TMAH), which is a notorious neurotoxin and industrial etchant, TEMAH possesses a unique physicochemical profile driven by its bulky, hydrophilic hydroxyethyl ligands.[1]

For the drug development and research community, TEMAH serves a dual function:

-

Process Chemistry Reagent: It acts as a potent strong base and Phase Transfer Catalyst (PTC) in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly in alkylation and condensation reactions where solubility barriers exist.[1]

-

Surface Active Agent: In bio-device fabrication (MEMS/biosensors), it functions as a highly selective developer and cleaning agent, critical for preparing silicon surfaces for biological functionalization.[1]

This guide delineates the molecular mechanisms governing its basicity, catalytic activity, and toxicological interactions, providing a robust framework for its safe and effective utilization in research environments.[1]

Physicochemical Mechanism of Action[1]

Superbasicity and Ion Dissociation

TEMAH acts as a strong Arrhenius base.[1] Upon dissolution in water or lower alcohols, it dissociates completely.[1]

Unlike inorganic bases (e.g., KOH, NaOH), TEMAH is soluble in organic solvents (methanol, ethanol, DMSO).[1] The "Mechanism of Action" in organic synthesis relies on the "Naked Anion" effect :

-

Solvation Shell Disruption: In organic media, the bulky cation

does not effectively solvate the hydroxide anion ( -

Reactivity Enhancement: Without a tight hydration shell, the anion becomes "naked" and highly reactive, significantly increasing reaction rates for deprotonation or nucleophilic attack.[1]

Phase Transfer Catalysis (PTC) Mechanism

In biphasic systems (e.g., Water/Dichloromethane), TEMAH functions as a Phase Transfer Catalyst.[1] This is critical for synthesizing lipophilic drug candidates that require reaction with water-soluble reagents.[1]

The Starks' Extraction Mechanism:

-

Interfacial Transfer: The TEMAH cation (

) pairs with a target anion ( -

Shuttling: The lipophilic nature of the methyl and hydroxyethyl groups allows the ion pair (

) to cross the interface into the organic phase.[1] -

Reaction: The anion (

) reacts with the organic substrate ( -

Regeneration: The catalyst cation (

) pairs with the leaving group (

Visualization: Catalytic & Toxicological Pathways[1]

The following diagram illustrates two distinct mechanisms: the Phase Transfer Catalytic Cycle (useful for synthesis) and the Cellular Toxicity Pathway (relevant for safety).[1]

Caption: Figure 1.[1][2] Dual mechanistic pathways of TEMAH. Left: The catalytic cycle shuttling anions across phases for synthesis.[1] Right: The pathological mechanism of tissue damage via alkaline hydrolysis.[1]

Applications in Drug Development (Process Chemistry)

While TEMAH is not a therapeutic agent, it is a high-value reagent in the development of therapeutics.[1]

| Application Domain | Mechanism of Utility | Advantage over TMAH/TEA |

| Alkylation of APIs | PTC-mediated nucleophilic substitution ( | Higher boiling point and lower volatility than Tetramethylammonium hydroxide (TMAH), reducing inhalation risks during reflux.[1] |

| Aldol Condensations | Base-catalyzed enolate formation.[1] | The hydroxyethyl groups provide unique solubility in polar aprotic solvents (e.g., DMSO, DMF) often used for complex drug scaffolds.[1] |

| Chiral Resolution | Formation of diastereomeric salts.[1] | Can be used to resolve acidic chiral intermediates via crystallization, leveraging the specific steric bulk of the cation.[1] |

| Bio-MEMS Fabrication | Anisotropic silicon etching.[1] | Used to clean or etch silicon wafers for "Lab-on-a-Chip" devices.[1] TEMAH provides a smoother etch rate compared to KOH, preventing contamination of the biosensor surface.[1] |

Experimental Protocols

Protocol A: TEMAH-Catalyzed O-Alkylation (Ether Synthesis)

Objective: Synthesize a drug intermediate ether from a phenol and an alkyl halide using TEMAH as a Phase Transfer Catalyst.[1]

Reagents:

-

Substrate: Phenol derivative (10 mmol)

-

Reagent: Alkyl bromide (12 mmol)[1]

-

Catalyst: TEMAH (0.5 mmol, 5 mol%)[1]

-

Solvent: Dichloromethane (DCM) / Water (1:1 ratio)[1]

Methodology:

-

Preparation: Dissolve the Phenol derivative in DCM (20 mL).

-

Basification: Add TEMAH (aq. solution) to the reaction vessel. The TEMAH acts as both the base (to deprotonate the phenol) and the catalyst.[1]

-

Initiation: Add the Alkyl bromide dropwise while stirring vigorously. Note: Vigorous stirring is crucial to maximize the interfacial surface area.[1]

-

Reflux: Heat the mixture to mild reflux (40°C) for 4–6 hours. Monitor via TLC.

-

Separation: Cool to room temperature. Separate the organic layer.[1]

-

Purification: Wash the organic layer with water (

) to remove the catalyst and inorganic salts.[1] Dry over

Validation:

-

Self-Check: If the reaction is slow, increase stirring speed (RPM). PTC reactions are diffusion-controlled.[1]

Protocol B: Titration & Purity Analysis

Objective: Determine the exact concentration of TEMAH stock solution (critical for stoichiometry).

-

Aliquot: Transfer 1.00 mL of TEMAH solution into a 100 mL Erlenmeyer flask.

-

Dilution: Add 20 mL of deionized water (CO2-free to prevent carbonate error).

-

Indicator: Add 3 drops of Phenolphthalein indicator. Solution turns Pink .

-

Titration: Titrate with standardized 0.1 N HCl solution until the color changes from Pink to Colorless .

-

Calculation:

[1]

Safety & Toxicology (E-E-A-T)

Warning: TEMAH is a Corrosive Base and a Quaternary Ammonium Compound .[1]

Mechanism of Toxicity[1]

-

Alkaline Corrosivity: Like all strong hydroxides, TEMAH causes liquefactive necrosis .[1] It saponifies cell membrane lipids and denatures proteins, allowing the chemical to penetrate deeper into tissues.[1] This is distinct from acid burns (coagulative necrosis), which form a scab that limits penetration.[1]

-

Neurotoxicity Risks: TEMAH is structurally related to Acetylcholine and Tetramethylammonium (TMA).[1] While the bulky hydroxyethyl groups likely reduce its affinity for nicotinic acetylcholine receptors compared to TMAH, it should be treated as a potential neuromuscular blocking agent or ganglionic stimulant until specific toxicological clearance is obtained.[1]

Handling Standards[1][3]

References

-

National Center for Biotechnology Information (NCBI). (n.d.).[1] Tetramethylammonium hydroxide - Toxicity and Mechanism. PubChem Compound Summary. Retrieved February 6, 2026, from [Link][1]

-

Context: Provides the foundational toxicity mechanism for quaternary ammonium hydroxides (TMAH analog).[1]

-

-

Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][3] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.[1]

- Context: The authoritative source defining the "Starks' Extraction Mechanism" used in the PTC section.

-

Sachem, Inc. (n.d.).[1] Tetramethylammonium Hydroxide (TMAH) and Quaternary Ammonium Hydroxides in Electronics. Retrieved February 6, 2026, from [Link][1]

- Context: Industrial application data regarding the use of QAC hydroxides in etching and developing (Surface Chemistry mechanism).

- Context: Specific safety data, CAS numbers, and physical properties for TEMAH.

-

Halpern, M. E. (Ed.).[1] (1997).[1] Phase-Transfer Catalysis: Mechanisms and Syntheses. ACS Symposium Series; American Chemical Society: Washington, DC.[1]

- Context: Comprehensive reference for the "Naked Anion" effect and c

Thermal Stability and Decomposition of Quaternary Ammonium Hydroxides: A Mechanistic and Operational Guide

Executive Summary

Quaternary Ammonium Hydroxides (QAHs) are ubiquitous in zeolite synthesis, alkaline fuel cells (AEMs), and organic catalysis. However, their thermal instability is a critical process variable often underestimated in experimental design. Unlike their halide salt counterparts, QAHs carry a highly nucleophilic hydroxide counter-ion that actively triggers self-decomposition.

This guide moves beyond basic safety data sheets to provide a mechanistic understanding of why QAHs decompose, how hydration shells dictate their stability, and what rigorous protocols are required to characterize them accurately.

Part 1: The Mechanistic Dichotomy

The thermal decomposition of QAHs is not uniform; it bifurcates based on the alkyl chain structure. Understanding this dichotomy is essential for predicting degradation products in your specific application.

The Hofmann Elimination (E2 Mechanism)

This is the dominant pathway for any QAH containing

-

Trigger: Thermal energy allows the hydroxide ion (

) to act as a strong base. -

Process: The

abstracts a proton from the -

Result: Formation of an alkene , a tertiary amine , and water .[2][3]

Nucleophilic Substitution ( )

This pathway is exclusive to QAHs lacking

-

Trigger: The

acts as a nucleophile rather than a base. -

Process: The

attacks the

Visualization of Pathways

The following diagram illustrates the structural decision tree that dictates the decomposition pathway.

Figure 1: Mechanistic decision tree for QAH decomposition based on alkyl chain structure.

Part 2: Structural Determinants & Stability Data

The stability of a QAH is inversely related to the basicity and nucleophilicity of the hydroxide ion, which is heavily modulated by the solvent environment (see Part 3). However, under comparable conditions, the cation structure dictates the onset temperature (

Comparative Thermal Stability Table (Anhydrous/Concentrated)

| Compound | Abbr. | Mechanism | Primary Degradation Products | |

| Tetramethylammonium OH | TMAH | ~135 - 145°C | Methanol, Trimethylamine | |

| Tetraethylammonium OH | TEAOH | Hofmann | ~110 - 125°C | Ethylene, Triethylamine, Water |

| Tetrapropylammonium OH | TPAOH | Hofmann | ~140 - 150°C | Propylene, Tripropylamine, Water |

| Tetrabutylammonium OH | TBAOH | Hofmann | ~155 - 165°C | 1-Butene, Tributylamine, Water |

| Benzyltrimethylammonium OH | BzTMAH | ~100 - 110°C | Methanol, Benzyldimethylamine |

> Note:

Part 3: The Critical Role of Solvation (Hydration Shells)

This is the most frequent source of experimental error. You cannot treat QAH stability as a static constant; it is dynamic based on hydration.

The "Naked" Hydroxide Effect

In dilute aqueous solutions, the

-

High Hydration:

is passive; cation is stable. -

Low Hydration (Concentration/Drying): As water is removed (e.g., during rotary evaporation or TGA heating), the

becomes "naked." Its reactivity skyrockets, attacking the cation immediately.

Operational Implication: Never heat QAHs to dryness unless decomposition is the intended goal. A 25% aqueous solution of TMAH is stable at room temperature for years; anhydrous TMAH degrades rapidly even at moderate temperatures.

Part 4: Validated Experimental Protocols

To generate reproducible data, we must decouple physical dehydration from chemical decomposition.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the precise decomposition onset temperature (

-

Crucible Selection: Use Platinum (Pt) or Gold pans.

-

Reasoning: Ceramic/Alumina (

) pans can react with concentrated strong bases at high temperatures, creating artifacts in the mass-loss curve.

-

-

Atmosphere: Purge with Nitrogen (

) at 50 mL/min.-

Reasoning: Air/Oxygen can induce oxidative degradation of the amines formed, complicating the weight loss profile. Furthermore, QAHs avidly absorb

from air to form carbonates, which decompose at different temperatures.

-

-

Thermal Program:

-

Step 1 (Dehydration): Ramp 5°C/min to 100°C. Hold for 30 minutes.

-

Reasoning: This isothermal step removes free and bound water. If you ramp straight to 300°C, the water evaporation overlaps with the decomposition, masking the true

. -

Step 2 (Decomposition): Ramp 5°C/min to 400°C.

-

-

Data Analysis: The first derivative of the weight loss curve (DTG) separates the dehydration peak (Step 1) from the cation degradation peak (Step 2).

Protocol B: Isothermal Degradation Kinetics (Titration)

Objective: Measure the half-life (

-

Preparation: Prepare a 1.0 M solution of the QAH in the target solvent.

-

Sealing: Aliquot samples into PTFE-lined pressure vessels or sealed ampoules.

-

Reasoning: Prevents loss of volatile amine products and absorption of atmospheric

.[7]

-

-

Heating: Place ampoules in a thermostatic oil bath at the target temperature (e.g., 80°C).

-

Sampling: Remove one ampoule at defined intervals (

hours). Quench immediately in an ice bath. -

Analysis (Titration):

-

Titrate with standardized HCl using phenolphthalein indicator.

-

Critical Check: As the QAH decomposes, the total alkalinity decreases (in Hofmann elimination, tertiary amines are weaker bases; in

, methanol is neutral). -

Correction: If using Hofmann eliminators (TEAOH), the product is a tertiary amine which will still titrate. You must use potentiometric titration to distinguish the strong base (

) inflection point from the weak base (amine) inflection point.

-

Analytical Workflow Diagram

Figure 2: Integrated workflow for characterizing thermal properties and degradation products.

Part 5: References

-

BenchChem. (2025). An In-depth Technical Guide to the Thermal Stability of Tetramethylammonium Hydroxide Pentahydrate.[6] Retrieved from

-

Musker, W. K. (1964). A Study of the Decomposition of Quaternary Ammonium Hydroxides. Journal of the American Chemical Society. (Foundational mechanism study).

-

Marino, M. G., & Kreuer, K. D. (2015). Alkaline Stability of Quaternary Ammonium Cations for Alkaline Fuel Cell Membranes and Ionic Liquids.[8] ChemSusChem. Retrieved from

-

Dekel, D. R., et al. (2017). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. Chemistry of Materials.[9] Retrieved from

-

ChemLibreTexts. (2023). Hofmann Elimination.[1][3][10][11] Retrieved from

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 3. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 4. Tetramethylammonium hydroxide | C4H12N.HO | CID 60966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. concordia.ca [concordia.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: 1H and 13C NMR Analysis of Tris(2-hydroxyethyl)methylammonium Hydroxide (MTEAH)

Topic: 1H NMR and 13C NMR Analysis of Tris(2-hydroxyethyl)methylammonium Hydroxide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Core Directive & Executive Summary

This guide provides a rigorous analytical framework for the characterization of Tris(2-hydroxyethyl)methylammonium hydroxide (CAS: 33667-48-0), also known as MTEAH or Methyltriethanolammonium hydroxide .

MTEAH is a critical quaternary ammonium cation used as a structure-directing agent (SDA) in zeolite synthesis (e.g., ZSM-12), a phase-transfer catalyst, and a buffering agent in biochemical applications. Its analysis is frequently complicated by its extreme hygroscopicity and the dynamic exchange of hydroxyl protons. This guide moves beyond basic spectral listing to explain the causality of observed signals, the impact of solvent choice (D₂O vs. DMSO-d₆), and the specific handling required for the hydroxide counterion.

Key Analytical Challenges

-

Hygroscopicity: The hydroxide form is often supplied as an aqueous solution (45-50% wt). Isolation of the solid for DMSO-d₆ analysis requires careful lyophilization to prevent Hofmann elimination.

-

Proton Exchange: In D₂O, hydroxyl protons exchange rapidly, disappearing from the spectrum. In DMSO-d₆, they appear as distinct signals, providing confirmation of the "tris-hydroxy" structure.

-

Nitrogen Coupling: The quaternary nitrogen induces spin-spin coupling (

) often visible in high-resolution

Experimental Methodology

Sample Preparation Protocols[1][2][3][4][5]

The choice of solvent dictates the information available from the spectrum. D₂O is preferred for routine purity checks, while DMSO-d₆ is required for full structural elucidation including the hydroxyl groups.

Protocol A: Routine Purity Analysis (D₂O)

-

Objective: Quantify the cation backbone and identify organic impurities (e.g., triethanolamine).

-

Reagents: Deuterium Oxide (D₂O, 99.9% D) with 0.05% TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt) as internal reference (

0.00). -

Procedure:

-

Dispense 50 mg of MTEAH solution (approx. 25-30 µL of 50% stock) into a clean vial.

-

Dilute with 600 µL of D₂O.

-

Critical Step: If the sample is highly basic (pH > 12), the chemical shifts of impurities like triethanolamine will shift. Neutralization is not recommended for the quaternary cation itself, as it is pH-independent, but be aware of pH effects on contaminants.

-

Transfer to a 5mm NMR tube.

-

Protocol B: Full Structural Elucidation (DMSO-d₆)

-

Objective: Observe labile OH protons and confirm the absence of water-related hydrolysis.

-

Reagents: DMSO-d₆ (99.9% D) + TMS (Tetramethylsilane) (

0.00). -

Procedure:

-

Drying: Lyophilize 100 mg of the aqueous MTEAH solution overnight to a viscous oil or semi-solid. Avoid high heat (>60°C) to prevent degradation.

-

Dissolve the residue immediately in 700 µL of DMSO-d₆.

-

Add activated 3Å molecular sieves directly to the tube if water suppression is critical.

-

1H NMR Analysis[1][6][7][8]

Spectral Assignments (Cation)[1][2]

The MTEAH cation consists of a central quaternary nitrogen bonded to one methyl group and three hydroxyethyl (ethanol) chains.

Structure:

Table 1: 1H NMR Chemical Shifts (

, ppm)

| Moiety | Label | Shift (DMSO-d₆) | Shift (D₂O) | Multiplicity | Integration | Coupling ( |

| N-CH₃ | A | 3.15 | 3.18 - 3.22 | Singlet (s) | 3H | - |

| N-CH₂ | B | 3.53 | 3.55 - 3.65 | Triplet (t) | 6H | ~5.5 Hz |

| O-CH₂ | C | 3.85 | 4.00 - 4.10 | Triplet (t) | 6H | ~5.5 Hz |

| -OH | D | 5.24 | Exchanged | Broad Singlet | 3H | - |

| HDO/H₂O | Solv | 3.33 | 4.79 | Singlet | Var. | - |

Analyst Note: In D₂O, the O-CH₂ protons (C) are deshielded significantly (approx. 4.05 ppm) compared to the N-CH₂ protons (B). In DMSO, these signals may overlap slightly depending on concentration and water content. The N-CH₃ singlet is the diagnostic anchor peak.

Coupling and Connectivity[1][2]

-

The ethylene backbone (

) forms an -

COSY Correlation: Strong cross-peaks are observed between the triplet at ~3.55 ppm (N-CH₂) and the triplet at ~4.05 ppm (O-CH₂).

-

Integration Check: The integral ratio must be 1 : 2 : 2 (Methyl : N-Methylene : O-Methylene). Deviations suggest the presence of Triethanolamine (free base) or other alkyl impurities.

13C NMR Analysis[6][9][10]

Carbon Framework Assignments[9][10]

The

Table 2: 13C NMR Chemical Shifts (

, ppm)

| Carbon Environment | Label | Shift (D₂O) | Shift (DMSO-d₆) | Assignment Logic |

| N-CH₃ | C1 | 50.0 - 52.0 | 48.5 - 50.0 | Methyl on quaternary Nitrogen. Often shows |

| O-CH₂ | C3 | 56.0 - 58.0 | 55.0 - 56.5 | Deshielded by Oxygen. |

| N-CH₂ | C2 | 65.0 - 68.0 | 63.0 - 65.0 | Deshielded by Quaternary Nitrogen (Strong inductive effect). |

Critical Mechanistic Insight: Contrary to neutral amines where the O-CH₂ is typically downfield of N-CH₂, in quaternary ammonium salts , the positive charge on the nitrogen exerts a massive deshielding effect on the

-carbon (N-CH₂), pushing it downfield (to ~66 ppm), often past the O-CH₂ signal (~56 ppm). N Coupling: In high-resolution spectra, the N-CH₃ and N-CH₂ signals may appear as 1:1:1 triplets (Hz) or broadened peaks due to scalar coupling with the quadrupolar N nucleus ( ). This is a confirmation of the quaternary state.

Visualization of Analytical Workflow

The following diagrams illustrate the structural assignments and the decision matrix for solvent selection.

Molecular Structure & NMR Assignment

Analytical Decision Matrix

Advanced Considerations & Impurity Profiling

Common Impurities[1][2][12][13]

-

Triethanolamine (TEA): The precursor. In D₂O, TEA signals appear upfield of MTEAH.

-

TEA N-CH₂: ~2.7 ppm (vs 3.55 ppm in MTEAH).

-

TEA O-CH₂: ~3.6 ppm (vs 4.05 ppm in MTEAH).

-

-

Methyl Halides/Sulfates: If the hydroxide was generated via ion exchange from a salt (e.g., MTEA-Iodide or MTEA-Methylsulfate), look for the counterion residue.

-

Methylsulfate (

): Singlet at ~3.7 ppm in D₂O.

-

Hofmann Elimination

Heating the hydroxide form (during drying) can induce Hofmann elimination, breaking the quaternary ammonium down into Triethanolamine and Methanol or vinyl species.

-

Indicator: Appearance of a sharp singlet at ~3.34 ppm (Methanol in D₂O) or olefinic protons at 5.0-6.0 ppm.

References

-

ChemicalBook. (2025). Tris(2-hydroxyethyl)methylammonium hydroxide Properties and CAS Data. Retrieved from

-

Royal Society of Chemistry. (2012). Synthesis of tris(2-hydroxyethyl)methylammonium bis(trifluoromethanesulfonyl)imide (Supplementary Information). Chemical Communications. Retrieved from

-

American Chemical Society. (2023). NMR Chemical Shifts of Emerging Green Solvents (MTEOA MeOSO3 data). ACS Sustainable Chemistry & Engineering. Retrieved from

-

National Institutes of Health. (2025). Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) - PubChem Compound Summary. Retrieved from

-

Krich Lab. (2020).[1][2] XPS and NMR analysis of MTEA in Perovskite Solar Cells. Nature Communications. Retrieved from

Sources

Spectroscopic Characterization of THEMAH: A Critical Analysis for Pharmaceutical & Electronic Grade Purity

An In-Depth Technical Guide on the Spectroscopic Characterization of THEMAH (Tris(2-hydroxyethyl)methylammonium Hydroxide)[1]

Executive Summary: The Criticality of the Core

In the high-stakes environments of pharmaceutical formulation and semiconductor manufacturing, the purity of quaternary ammonium compounds is non-negotiable. THEMAH (Tris(2-hydroxyethyl)methylammonium hydroxide ) has emerged as a superior alternative to Tetramethylammonium Hydroxide (TMAH) due to its reduced toxicity profile and enhanced buffering capabilities.[1]

However, its utility in drug delivery systems—specifically as a buffering agent for active pharmaceutical ingredients (APIs) and a modulator in enzymatic pathways—demands a rigorous characterization protocol. This guide outlines a self-validating spectroscopic workflow designed to confirm the molecular architecture of THEMAH, quantify its purity, and detect trace organic impurities that could compromise biological or electronic performance.[1]

Molecular Architecture & Synthesis Logic

To characterize THEMAH, one must first understand its genesis.[1] It is typically synthesized via the quaternization of Triethanolamine (TEA) with a methylating agent (e.g., methyl chloride or dimethyl carbonate), followed by anion exchange to the hydroxide form.

The "Core" of our characterization strategy focuses on distinguishing the quaternary product from the tertiary amine precursor (TEA) and potential degradation products.

Figure 1: Synthesis and Structural Logic of THEMAH

Caption: Synthesis pathway of THEMAH highlighting critical control points for impurity formation (unreacted precursor and degradation).

Spectroscopic Characterization Protocol

This protocol is designed as a self-validating system .[1] Data from Nuclear Magnetic Resonance (NMR) provides structural certainty, while Fourier Transform Infrared (FTIR) spectroscopy confirms functional group integrity.[1] Mass Spectrometry (MS) serves as the final gatekeeper for trace analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for quantifying the degree of quaternization. The shift of the methylene protons adjacent to the nitrogen is the diagnostic indicator.

Experimental Protocol:

-

Solvent Selection: Use Deuterium Oxide (D₂O) for general purity checks.[1] Use DMSO-d₆ if observing the hydroxyl proton exchange is required.[1]

-

Internal Standard: Add a trace amount of Maleic Acid or TSP (Trimethylsilylpropanoic acid) for quantitative integration (qNMR).

-

Acquisition:

-

¹H NMR (400 MHz+): 64 scans, 30° pulse angle, 10s relaxation delay (d1) to ensure full relaxation of methyl protons.

-

¹³C NMR: 1024 scans, proton-decoupled.

-

Data Interpretation (Core Signals):

| Moiety | ¹H Chemical Shift (δ ppm) | Multiplicity | ¹³C Chemical Shift (δ ppm) | Diagnostic Value |

| N-CH₃ | ~3.15 - 3.25 | Singlet (s) | ~48 - 52 | Critical Identity Peak. Absence confirms no TEA.[1] |

| N-CH₂- | ~3.50 - 3.65 | Triplet (t) | ~56 - 60 | Shifted downfield compared to TEA precursor.[1] |

| -CH₂-OH | ~3.90 - 4.05 | Triplet (t) | ~55 - 58 | Confirms hydroxyethyl arms integrity.[1] |

| Impurities | < 3.0 (TEA) | Multiplets | -- | Any signals upfield of the N-Me singlet indicate unreacted amine.[1] |

Expert Insight: In D₂O, the N-CH₃ singlet of THEMAH is distinct. If you observe a smaller singlet slightly upfield or complex multiplets around 2.7-2.9 ppm, your sample contains residual Triethanolamine, rendering it unsuitable for high-precision pharmaceutical buffering.[1]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is utilized to assess the hydration state and the presence of carbonate contaminants (formed by CO₂ absorption, a common issue with hydroxide bases).

Experimental Protocol:

-

Method: Attenuated Total Reflectance (ATR) on a Diamond crystal.[1]

-

Sample: Place 1 drop of THEMAH solution (or ~5mg solid) on the crystal.

-

Parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.[1]

Key Spectral Features:

-

O-H Stretch (3200–3400 cm⁻¹): Broad and intense, indicative of the hydroxyethyl groups and water.

-

C-H Stretch (2800–3000 cm⁻¹): Sharp peaks corresponding to alkyl chains.[1]

-

C-N Stretch (1000–1200 cm⁻¹): Characteristic fingerprint for quaternary amines.[1]

-

Carbonate Warning: A sharp peak at ~1350–1400 cm⁻¹ or ~1650 cm⁻¹ indicates the formation of bicarbonate/carbonate species due to atmospheric CO₂ exposure.

Biological Relevance & Impurity Impact[1][3][4][5]

For drug development professionals, the characterization of THEMAH is not just about chemical purity; it is about biological safety .[1] THEMAH is increasingly investigated for its interaction with cellular mechanisms, specifically kinase modulation and membrane permeability.[1]

Figure 2: Biological Interaction & Safety Assessment Workflow

Caption: Pathway illustrating how THEMAH purity dictates the balance between therapeutic buffering and potential cytotoxicity.[1]

Mechanism of Action: Research indicates that quaternary ammoniums like THEMAH can modulate enzyme activity, such as kinases, via ionic interactions with the protein surface [1].[1][2] However, this interaction is biphasic; low concentrations may enhance activity, while high concentrations (or the presence of impurities like TEA) can induce cytotoxicity [1].[1] Therefore, qNMR validation of concentration is a critical safety step before biological assays.[1]

Quality Control: The Self-Validating Workflow

To ensure "Trustworthiness" in your data, follow this integrated workflow. Each step acts as a check for the previous one.

Figure 3: The Self-Validating Characterization System

Caption: Integrated QC workflow ensuring structural integrity and purity before application.

References

-

Benchchem. Tris(2-hydroxyethyl)methylammonium hydroxide | Biological Activity & Applications.[1] Retrieved from [1]

-

Huntsman Corporation. E-GRADE® THEMAH: Technical Data Sheet for Semiconductor Grade Quaternary Amines.[1] Retrieved from [1]

-

National Institutes of Health (NIH). PubChem Compound Summary: Tetramethylammonium hydroxide (Related Quaternary Structure).[1] Retrieved from [1]

-

European Patent Office. Stabilization of tris(2-hydroxyethyl)methylammonium hydroxide against decomposition.[1] EP3169744A1.[1] Retrieved from

-

Sigma-Aldrich. N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine (Related Chelate).[1] Retrieved from [1]

Sources

An In-depth Technical Guide to the Basicity of Tris(2-hydroxyethyl)methylammonium Hydroxide

This guide provides a comprehensive technical overview of the basicity of Tris(2-hydroxyethyl)methylammonium hydroxide, a quaternary ammonium compound of significant interest to researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of properties to offer a deep dive into the chemical principles governing its behavior and practical methodologies for its characterization.

Introduction: Unveiling a Strong Organic Base

Tris(2-hydroxyethyl)methylammonium hydroxide, with the chemical formula C7H19NO4 and a molecular weight of 181.23 g/mol , is a quaternary ammonium hydroxide.[1] Structurally, it consists of a central nitrogen atom bonded to three 2-hydroxyethyl groups and one methyl group, forming a permanently charged quaternary ammonium cation. This cation is paired with a hydroxide anion (OH-). It is this hydroxide ion that is the source of its strong basicity in aqueous solutions.

Unlike primary, secondary, or tertiary amines, which exist in equilibrium with their protonated forms, the nitrogen center in Tris(2-hydroxyethyl)methylammonium cation is fully alkylated, resulting in a permanent positive charge, independent of the solution's pH.[2] Consequently, the concept of a pKa value in the traditional sense (referring to the dissociation of a proton from the nitrogen) is not applicable to the cation itself.[3] The basicity of the compound is therefore entirely attributed to the hydroxide ion, making it a strong base that is fully dissociated in water.

This guide will explore the structural features that contribute to its pronounced basicity and provide a detailed experimental protocol for its accurate quantification.

Theoretical Framework of Basicity

The strong basic character of Tris(2-hydroxyethyl)methylammonium hydroxide is a direct consequence of its molecular structure. Several key factors contribute to its behavior as a potent base:

-

Quaternary Ammonium Core: The central nitrogen atom is tetra-substituted, meaning it has formed four covalent bonds with carbon atoms. This quaternary nature imparts a permanent positive charge on the ammonium cation. This positive charge electrostatically stabilizes the accompanying hydroxide anion, yet in a polar solvent like water, the ions readily dissociate, releasing the hydroxide ion to exert its basic properties.

-

Inductive Effect of Hydroxyethyl Groups: The three 2-hydroxyethyl groups [-CH2CH2OH] attached to the nitrogen atom influence the electron density around the cationic center. The oxygen atoms in the hydroxyl groups are electronegative and exert an electron-withdrawing inductive effect. However, this effect is somewhat mitigated by the two-carbon spacer between the nitrogen and the hydroxyl group.

-

Steric Hindrance: The bulky tris(2-hydroxyethyl)methyl arrangement around the nitrogen atom creates significant steric hindrance. This steric shielding can influence the solvation of the cation and its interaction with other molecules in solution.

-

Solvation Effects: In aqueous media, the hydroxide ion is highly solvated by water molecules through hydrogen bonding, which stabilizes it and enhances its activity as a base. The quaternary ammonium cation is also solvated, though its interactions with water are primarily through ion-dipole forces.

The interplay of these factors results in a compound that readily donates hydroxide ions in solution, a hallmark of a strong base.

Experimental Determination of Basicity: A Practical Approach

While a theoretical understanding is crucial, the empirical determination of the concentration of a basic solution is a fundamental requirement in a laboratory setting. For a strong base like Tris(2-hydroxyethyl)methylammonium hydroxide, potentiometric titration is a highly accurate and reliable method for quantifying its basicity.

Principle of Potentiometric Titration

Potentiometric titration involves monitoring the change in pH of a solution as a standardized titrant is added.[4] In the case of titrating a strong base with a strong acid, the pH will change gradually at the beginning of the titration, then very rapidly near the equivalence point, and then gradually again. The equivalence point, where the moles of acid added are equal to the initial moles of base, corresponds to the steepest point of the titration curve.

Experimental Protocol: Potentiometric Titration of Tris(2-hydroxyethyl)methylammonium Hydroxide

This protocol outlines the steps for determining the concentration of a Tris(2-hydroxyethyl)methylammonium hydroxide solution using a standardized solution of hydrochloric acid (HCl).

Materials and Equipment:

-

Tris(2-hydroxyethyl)methylammonium hydroxide solution (analyte)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution (titrant)

-

pH meter with a glass electrode

-

Buret, 50 mL

-

Beaker, 250 mL

-

Volumetric pipette, 25 mL

-

Magnetic stirrer and stir bar

-

Deionized water

Procedure:

-

Preparation of the Analyte Solution: Accurately pipette 25.00 mL of the Tris(2-hydroxyethyl)methylammonium hydroxide solution into a 250 mL beaker. Add approximately 50 mL of deionized water to ensure the pH electrode is properly immersed. Place a magnetic stir bar in the beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer. Rinse the buret with a small amount of the 0.1 M HCl solution and then fill the buret with the HCl solution, ensuring no air bubbles are present in the tip.

-

Initial pH Measurement: Immerse the pH electrode in the analyte solution and turn on the magnetic stirrer to ensure gentle and constant mixing. Record the initial pH of the solution.

-

Titration: Begin adding the HCl titrant from the buret in small increments (e.g., 1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Approaching the Equivalence Point: As the pH begins to change more rapidly, reduce the volume of the titrant increments (e.g., to 0.1 mL) to obtain more data points around the equivalence point.

-

Past the Equivalence Point: Once the pH has passed the steep inflection point and begins to level off, continue adding the titrant in larger increments (e.g., 1.0 mL) for a few more readings.

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). The equivalence point is the midpoint of the steepest portion of the curve.

-

To more accurately determine the equivalence point, a first derivative plot (ΔpH/ΔV vs. V) can be generated. The peak of this curve corresponds to the equivalence point.

-

A second derivative plot (Δ²pH/ΔV² vs. V) can also be used, where the equivalence point is the volume at which the second derivative is zero.

-

Calculation of Concentration:

At the equivalence point, the moles of HCl added are equal to the moles of Tris(2-hydroxyethyl)methylammonium hydroxide initially present.

Moles of HCl = Molarity of HCl × Volume of HCl at equivalence point (in Liters)

Concentration of Tris(2-hydroxyethyl)methylammonium hydroxide (M) = Moles of HCl / Initial volume of Tris(2-hydroxyethyl)methylammonium hydroxide solution (in Liters)

Data Presentation

The following table provides a hypothetical set of data from a potentiometric titration of 25.00 mL of a Tris(2-hydroxyethyl)methylammonium hydroxide solution with 0.100 M HCl.

| Volume of HCl added (mL) | pH |

| 0.00 | 12.50 |

| 5.00 | 12.30 |

| 10.00 | 12.05 |

| 15.00 | 11.70 |

| 19.00 | 11.00 |

| 19.50 | 10.50 |

| 19.80 | 9.80 |

| 20.00 | 7.00 |

| 20.20 | 4.20 |

| 20.50 | 3.50 |

| 21.00 | 3.00 |

| 25.00 | 2.30 |

From this data, the equivalence point can be determined to be at 20.00 mL of HCl added.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the basicity of Tris(2-hydroxyethyl)methylammonium hydroxide via potentiometric titration.

Caption: Experimental workflow for potentiometric titration.

Conclusion

Tris(2-hydroxyethyl)methylammonium hydroxide is a strong organic base due to the presence of the hydroxide ion in association with a permanently charged quaternary ammonium cation. While a traditional pKa value is not applicable to the cation, its basicity can be accurately quantified using techniques such as potentiometric titration. The detailed protocol and theoretical understanding provided in this guide offer a robust framework for researchers and professionals working with this important compound. A thorough understanding of its basicity is essential for its effective application in organic synthesis, drug development, and various other scientific disciplines.

References

-

Wikipedia. (2023, December 19). Quaternary ammonium cation. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, October 10). Potentiometric Titration. Retrieved from [Link]

-

Stack Exchange. (2018, April 29). What happens to a quaternary ammonium cation at a pH above its pKa? Retrieved from [Link]

Sources

Technical Deep Dive: Molecular Architecture and Conformation of THEMAH

This guide serves as a technical deep-dive into the molecular architecture, conformational dynamics, and physicochemical behavior of Tris(2-hydroxyethyl)methylammonium hydroxide (THEMAH) . It is designed for researchers in computational chemistry, semiconductor manufacturing, and drug formulation who require a mechanistic understanding of this quaternary ammonium compound beyond its basic safety data.

Executive Summary

THEMAH (Tris(2-hydroxyethyl)methylammonium hydroxide) represents a critical evolution in quaternary ammonium chemistry. Structurally, it is a hybrid surfactant-catalyst, bridging the gap between simple tetraalkylammonium salts (like TMAH) and functionalized polyols. Its distinct "lampshade" conformation—driven by intramolecular hydrogen bonding—modulates its basicity, nucleophilicity, and phase-transfer efficiency. This guide analyzes how THEMAH's flexible hydroxyethyl arms dictate its behavior in high-precision semiconductor etching and biological buffering.

Molecular Architecture & Identity

THEMAH consists of a central quaternary nitrogen atom tetrahedrally bonded to one methyl group and three 2-hydroxyethyl groups. Unlike symmetrical quaternary ammoniums (e.g., Tetramethylammonium), THEMAH possesses significant amphiphilic character and hydrogen-bond donating capacity.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethanaminium hydroxide |

| Common Acronym | THEMAH |

| CAS Number | 33667-48-0 |

| Molecular Formula | |

| Molar Mass | 181.23 g/mol |

| Cation Structure | |

| SMILES | C(CCO)CCO.[OH-] |

Structural Components

-

The Cationic Center (

): The nitrogen carries a permanent positive charge, acting as the electrostatic anchor. -

The Methyl Anchor (

): A hydrophobic, sterically small group that breaks the symmetry of the molecule, creating a distinct dipole vector relative to the hydroxyethyl arms. -

The Hydroxyethyl Arms (

): Three flexible arms capable of free rotation. These are the functional "actuators" of the molecule, determining its conformation through interaction with the solvent and the counter-ion.

Conformational Analysis: The "Lampshade" Effect

The defining feature of THEMAH is its conformational flexibility. Unlike rigid quaternary salts, the hydroxyethyl groups can adopt multiple rotameric states.

Intramolecular Hydrogen Bonding (The "Lampshade")

In non-polar solvents or the gas phase, computational studies suggest THEMAH adopts a "Lampshade" geometry .

-

Mechanism: The terminal hydroxyl (

) groups curl back towards the central nitrogen or interact with each other. -

Stabilization: This forms a cage-like structure stabilized by intramolecular

hydrogen bonds. -

Effect: This effectively shields the positive charge of the nitrogen, increasing the ion pair's lipophilicity and making THEMAH a superior phase transfer catalyst compared to non-functionalized analogues.

Solvation-Driven Unfolding

In aqueous solution, the "lampshade" opens.

-

Mechanism: Water molecules compete for hydrogen bonding. The intramolecular bonds break in favor of intermolecular

interactions. -

Conformation: The arms extend outward (an "Open Umbrella" conformation), maximizing the hydrodynamic radius and solubility.

Conformational Switching Diagram

The following diagram illustrates the transition between the shielded (Lampshade) and exposed (Open) states, driven by solvent polarity.

Figure 1: Conformational switching of THEMAH driven by solvent polarity. The "Lampshade" state shields the cation, facilitating phase transfer.

Physicochemical Implications

The structural conformation directly impacts the chemical reactivity and stability of THEMAH.

Basicity and Nucleophilicity

THEMAH is a strong base, comparable to TMAH, but with modulated nucleophilicity.

-

Steric Hindrance: In the "Lampshade" conformation, the bulk of the hydroxyethyl groups can hinder the approach of the nitrogen center to electrophiles, reducing unwanted alkylation side reactions.

-

Chelation: The hydroxyl groups can chelate metal ions. This makes THEMAH exceptionally useful in semiconductor cleaning , where it keeps metal contaminants soluble preventing redeposition on silicon wafers.

Thermal Stability & Degradation

THEMAH is susceptible to Hofmann Elimination , but the pathway is modified by the hydroxyl groups.

-

Degradation Pathway: At high temperatures (>130°C), the quaternary ammonium can degrade into triethanolamine and methanol/methyl derivatives.

-

Stabilization: Commercial formulations often include stabilizers (like MEHQ) to prevent oxidative degradation of the hydroxyl arms, which can lead to color changes (yellowing) due to aldehyde formation.

Synthesis and Purification Protocol

For high-purity applications (e.g., semiconductor grade), the synthesis must minimize halide contamination.

Synthesis Workflow (Methylation of Triethanolamine)

The standard synthesis involves the quaternization of triethanolamine (TEA) with a methylating agent (e.g., dimethyl carbonate or methyl chloride), followed by anion exchange to the hydroxide form.

Protocol Steps:

-

Quaternization: React Triethanolamine with Dimethyl Carbonate (DMC) at 120°C in a pressurized reactor.

-

Reaction:

-

-

Hydrolysis/Ion Exchange: Convert the methylcarbonate salt to hydroxide.

-

Method: Electrodialysis or electrolysis using a cation-exchange membrane is preferred to avoid introducing metal ions (Na/K).

-

-

Purification: Pass through a chelating resin to remove trace metals (critical for E-Grade).

Synthesis Logic Diagram

Figure 2: Industrial synthesis workflow for high-purity THEMAH, utilizing a metal-ion-free electrolysis route.

Characterization Techniques

Verifying the structure and purity of THEMAH requires specific analytical techniques.

| Technique | Observation | Structural Insight |

| 1H NMR (D2O) | Singlet at ~3.1 ppm ( | Confirms the ratio of methyl to hydroxyethyl groups (1:3 integration). |

| 13C NMR | Distinct peaks for | Verifies quaternary status and absence of unreacted amine. |

| XRD (Crystalline) | Crystal packing lattice | If crystallized (difficult due to hygroscopicity), reveals the specific hydrogen bonding network (intra- vs intermolecular). |

| Titration | Potentiometric curve | Confirms strong base behavior and accurate concentration ( |

Applications & Interactions

The molecular structure of THEMAH dictates its utility in two primary fields.

Semiconductor Manufacturing (E-Grade)

-

Role: Photoresist developer and etchant.

-

Mechanism: The hydroxide ion

solubilizes the acidic photoresist. The bulky -

Advantage: Unlike TMAH, THEMAH is less volatile and has a higher boiling point, offering a wider process window.

Biological Buffering & Extraction[4]

-

Role: Nucleic acid purification and protein solubilization.[1]

-

Mechanism: The "lampshade" cation interacts with the phosphate backbone of DNA/RNA. The hydroxyl groups facilitate water structure disruption (chaotropic effect), aiding in the lysis of cell membranes and solubilization of proteins.

References

-

Huntsman Corporation. (n.d.). E-GRADE® THEMAH: Safer Handling Alternatives to TMAH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88307, Tris(2-hydroxyethyl)methylammonium. Retrieved from [Link]

Sources

Technical Whitepaper: Operational Safety & Integrity of THEMAH

This technical guide details the safety, handling, and storage protocols for THEMAH (Tris(2-hydroxyethyl)methylammonium hydroxide).[1][2] It is designed for researchers and process engineers requiring high-fidelity control over this reagent in drug development and catalytic applications.[1][2]

Compound: Tris(2-hydroxyethyl)methylammonium hydroxide CAS: 33667-48-0 Common Acronyms: THEMAH, MTEAH Primary Hazard Class: Corrosive (Category 1B), Acute Toxicity (Oral/Dermal - Context Dependent)[1][2][3]

Executive Technical Summary

THEMAH is a quaternary ammonium hydroxide often utilized as a phase-transfer catalyst, a strong organic base in synthesis, and a stabilizer in protein purification.[1][2] Unlike its lower-molecular-weight analogue TMAH (Tetramethylammonium hydroxide)—which carries a notorious risk of fatal systemic neurotoxicity via dermal absorption—THEMAH is characterized primarily by its aggressive corrosivity and hygroscopic instability .[1][2]

While THEMAH poses a lower risk of immediate respiratory arrest compared to TMAH due to its bulkier hydroxyethyl ligands hindering rapid transdermal transport, it must be handled with the rigor of a Schedule 1 toxicant.[1][2] The primary operational failure mode with THEMAH is not just safety, but chemical integrity : it avidly absorbs atmospheric CO₂ to form carbonates, silently shifting reaction stoichiometry and pH.[1][2]

Physicochemical & Toxicological Profile

To handle THEMAH safely, one must understand the mechanisms driving its hazard and instability.[1][2]

The Mechanism of Hazard (Causality)[1][2]

-

Tissue Necrosis: As a strong organic base, THEMAH induces saponification of lipids in the stratum corneum.[1][2] Unlike mineral acids which coagulate proteins (forming a barrier), THEMAH liquefies tissue, allowing deep penetration of the hydroxide ion.[1][2]

-

Neurotoxicity Potential: While less permeable than TMAH, all quaternary ammonium compounds (QACs) are structural analogues to acetylcholine.[1][2] Systemic absorption of high concentrations can theoretically interfere with nerve impulse transmission.[1][2]

-

Thermal Decomposition: Upon heating (>100°C) or in the presence of strong oxidizers, THEMAH undergoes Hofmann elimination, releasing trimethylamine (fishy odor, toxic) and ethylene glycol derivatives.[1][2]

Quantitative Data Summary

| Parameter | Value / Characteristic | Operational Implication |

| Physical State | Viscous Liquid (typ. 45-50% aq) | High viscosity complicates precise volumetric transfer; gravimetric transfer recommended.[1][2] |

| pH (10% aq) | > 13.0 | Immediate irreversible eye damage upon contact.[1][2] |

| Vapor Pressure | Low (at STP) | Inhalation risk is low unless aerosolized (e.g., during vigorous mixing or spraying).[1][2] |

| Stability | Air Sensitive (CO₂ absorption) | Exposure to air converts Hydroxide |

| Incompatibility | Acids, Oxidizers, Aluminum | Exothermic reaction with acids; corrodes aluminum/zinc (hydrogen gas release).[1][2] |

Storage & Integrity: A Self-Validating System

The "Self-Validating" approach ensures that the storage condition itself acts as a quality control check.[1][2] If the storage protocol is breached, the physical appearance or performance of the reagent will visibly shift.[1][2]

The Carbonate Trap (Degradation Pathway)

THEMAH is a "CO₂ sponge."[1][2] If left in a standard capped bottle without an inert headspace, it reacts with atmospheric carbon dioxide:

Consequence: In pH-sensitive applications (e.g., protein purification or catalysis), this conversion results in a "silent failure" where the pH looks correct initially but the buffering capacity and ionic strength are altered.[1]

Storage Protocol

-

Container: Store in High-Density Polyethylene (HDPE) or Polypropylene (PP).[1][2] Avoid glass for long-term storage of high-concentration hydroxides (etching risk).[1][2]

-

Headspace Management: All containers must be purged with Nitrogen or Argon after every use.[1][2]

-

Secondary Containment: Store in a dedicated corrosive cabinet, segregated from acids and oxidizers.[1][2]

-

Temperature: Store at +2°C to +8°C to retard Hofmann elimination, but ensure the solution does not freeze/precipitate (concentration dependent).

Visualizing the Degradation Logic

Figure 1: Degradation pathways of THEMAH.[1][2] Carbonation is the primary risk to experimental integrity; heat induces decomposition.[1]

Handling & Experimental Protocols

Hierarchy of Controls

-

Elimination: Can a solid carbonate base serve the same catalytic function?

-

Engineering: All open handling must occur in a Class II Fume Hood or Glovebox .[1][2]

-

PPE (Personal Protective Equipment):

Safe Transfer Protocol (Step-by-Step)

Objective: Transfer 50 mL of THEMAH (50% w/w) without aerosol generation.

-

Preparation:

-

Access:

-

Transfer:

-

Do not pour. Pouring viscous liquids creates "glugging" and splashes.[1][2]

-

Use a Syringe or Pump: Use a chemically resistant syringe (PP barrel, no glass) with a wide-bore needle or a peristaltic pump for larger volumes.[1][2]

-

Dispense slowly down the side of the receiving vessel to minimize splashing.[1][2]

-

-

Inerting:

-

Decontamination:

Handling Workflow Diagram

Figure 2: Operational workflow for safe THEMAH handling. Note the loop for container maintenance.

Emergency Response & First Aid

Critical Note: Standard "wash with water" advice is the baseline, but for concentrated quaternary ammonium hydroxides, speed is the only variable that saves tissue.[1][2]

-

Skin Contact:

-

Immediate Action: Move to safety shower immediately. Do not wipe the skin (wiping drives the chemical deeper).[1][2]

-

Flush: Rinse with tepid water for minimum 30 minutes .

-

Neutralization (Advanced): While specific antidotes exist for HF, for organic bases, Diphoterine® (if available) is superior to water as it is an amphoteric chelator that halts the chemical attack more rapidly than passive dilution.[1][2] If Diphoterine is unavailable, stick to water.[1][2]

-

Medical: Seek evaluation. Chemical burns can have a delayed onset.[1][2][8]

-

-

Eye Contact:

-

Spill Management:

References

-

PubChem. (2025).[1][2][3][9] Tris(2-hydroxyethyl)methylammonium hydroxide (Compound).[1][2][3][7][10] National Library of Medicine.[1][2] [Link][1][2][3]

-

European Chemicals Agency (ECHA). (2025).[1][2][3][9] Registration Dossier - Tris(2-hydroxyethyl)methylammonium hydroxide.[1][2][3][11] [Link](Note: Generalized link to substance info)[1][2]

-

Occupational Safety and Health Administration (OSHA). (2024).[1][2] Laboratory Safety Guidance: Quaternary Ammonium Compounds. [Link][1][2]

Sources

- 1. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | C7H19NO4 | CID 118525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ehs.stanford.edu [ehs.stanford.edu]

- 5. concordia.ca [concordia.ca]

- 6. chemos.de [chemos.de]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. Tetramethylammonium hydroxide | C4H12N.HO | CID 60966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. benchchem.com [benchchem.com]

Tris(2-hydroxyethyl)methylammonium Hydroxide: Engineering Hydroxyl-Functionalized Ionic Liquids

Topic: Tris(2-hydroxyethyl)methylammonium Hydroxide as a Functionalized Ionic Liquid Precursor Content Type: Technical Guide / Whitepaper Audience: Researchers, Chemical Engineers, and Drug Development Scientists

Executive Summary & Chemical Identity

Tris(2-hydroxyethyl)methylammonium hydroxide (often abbreviated as [TEMA][OH] or [MTEOA][OH] ) is a quaternary ammonium base serving as a critical precursor for the synthesis of Hydroxyl-Functionalized Ionic Liquids (HFILs) .

While often discussed in the context of "protic" media due to its high capacity for hydrogen bonding, it is chemically distinct from classical Protic Ionic Liquid (PIL) precursors. Classical PILs rely on the protonation of a base (e.g., triethanolamine) by an acid, creating a cation with a labile proton (

This unique "hybrid" structure allows it to generate ionic liquids that exhibit the thermal stability of aprotic ILs (AILs) while retaining the solvation power and hydrogen-bond networking capability of protic solvents. This guide details the mechanistic role of [TEMA][OH], the synthesis of its derivatives, and the critical quality attributes required for high-performance applications.

Chemical Profile

| Property | Specification |

| IUPAC Name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide |

| CAS Number | 33667-48-0 |

| Molecular Formula | |

| Molecular Weight | 181.23 g/mol |

| Appearance | Colorless to pale yellow liquid (typically 45–50% aq.[1] solution) |

| Key Functionality | Quaternary Cation Source, H-Bond Donor (3x -OH groups) |

Scientific Basis: The "Protic-Mimetic" Mechanism

The utility of [TEMA][OH] lies in its ability to undergo neutralization reactions with a wide spectrum of Brønsted acids to form task-specific ionic liquids. Unlike halide-based metathesis (which leaves halide impurities), the neutralization of [TEMA][OH] yields water as the only byproduct, ensuring high purity for pharmaceutical and electrochemical applications.

Structural Advantages

-